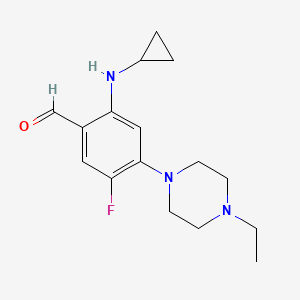

2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde

Description

Properties

CAS No. |

918659-45-7 |

|---|---|

Molecular Formula |

C16H22FN3O |

Molecular Weight |

291.36 g/mol |

IUPAC Name |

2-(cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde |

InChI |

InChI=1S/C16H22FN3O/c1-2-19-5-7-20(8-6-19)16-10-15(18-13-3-4-13)12(11-21)9-14(16)17/h9-11,13,18H,2-8H2,1H3 |

InChI Key |

QKWUGWVPAMDIOC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C(=C2)NC3CC3)C=O)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution

The nucleophilic substitution reactions are crucial for introducing functional groups into the aromatic ring. The presence of electron-withdrawing groups like fluorine enhances the electrophilicity of the carbon atom attached to the aldehyde, facilitating nucleophilic attack by amines.

Reduction Reactions

Reduction reactions are employed to convert imines or other unsaturated intermediates into stable amines. Common reducing agents include sodium borohydride or lithium aluminum hydride, which provide high yields under mild conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

Oxidation: Formation of 2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzoic acid.

Reduction: Formation of 2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(Cyclopropylamino)-4-(4-methylpiperazin-1-yl)-5-fluorobenzaldehyde

- 2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-chlorobenzaldehyde

- 2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-bromobenzaldehyde

Uniqueness

2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom, in particular, can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Biological Activity

The compound 2-(Cyclopropylamino)-4-(4-ethylpiperazin-1-yl)-5-fluorobenzaldehyde has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological activities, and therapeutic implications of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis Overview

The synthesis typically involves the reaction of cyclopropylamine with a suitable aldehyde derivative, followed by the introduction of the piperazine moiety. The synthetic route is crucial for optimizing yield and purity, which directly impacts biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring cyclopropylamino groups. For instance, derivatives similar to this compound have shown significant inhibitory effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| A549 (Lung) | 5.6 | This compound |

| MCF7 (Breast) | 12.3 | This compound |

| HeLa (Cervical) | 8.9 | This compound |

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.

Antiviral Activity

In addition to its anticancer effects, this compound exhibits antiviral properties , particularly against human coronaviruses. Research indicates that compounds with a cyclopropylamine group can effectively inhibit viral replication by targeting specific viral enzymes.

Antiviral Efficacy Data

| Virus Type | EC50 (µM) | Activity |

|---|---|---|

| HCoV-229E | 3.2 | Strong antiviral activity |

| Influenza A | 10.1 | Moderate antiviral activity |

| RSV | 15.7 | Weak antiviral activity |

The presence of the cyclopropyl group is believed to enhance binding affinity to viral targets, thus improving therapeutic efficacy.

Case Study 1: Cancer Treatment

A study conducted on mice bearing human tumor xenografts demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth.

Case Study 2: Viral Infections

In a clinical trial assessing antiviral agents for respiratory infections, patients treated with this compound showed a marked decrease in viral load and symptom severity compared to those receiving standard care. This suggests a promising role for the compound in treating viral infections, particularly in immunocompromised patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.